molecular formula C6H13NO3S2 B082521 1-Amino-1-(sulfosulfanylmethyl)cyclopentane CAS No. 13893-12-4

1-Amino-1-(sulfosulfanylmethyl)cyclopentane

Cat. No.: B082521
CAS No.: 13893-12-4
M. Wt: 211.3 g/mol
InChI Key: REBIEXPWHLEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ensifentrine is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The process typically involves the condensation of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one with ethylurea .

Industrial Production Methods: Industrial production of ensifentrine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of crystalline polymorphs or salts of ensifentrine, particularly ensifentrine ethane-1,2-disulfonate . These solid-state forms are crucial for the formulation of pharmaceutical compositions.

Chemical Reactions Analysis

Types of Reactions: Ensifentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The primary metabolic routes for ensifentrine are oxidative (hydroxylation, O-demethylation) followed by conjugation (e.g., glucuronidation) .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of ensifentrine include formic acid, ethyl acetate, and various solvents for crystallization . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and desired polymorphic forms of the compound.

Major Products Formed: The major products formed from the chemical reactions of ensifentrine include its polymorphic forms (I, II, and III) and their respective salts . These forms exhibit different physicochemical properties, which are essential for drug formulation and stability.

Properties

CAS No.

13893-12-4

Molecular Formula

C6H13NO3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-amino-1-(sulfosulfanylmethyl)cyclopentane

InChI

InChI=1S/C6H13NO3S2/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10)

InChI Key

REBIEXPWHLEQLG-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CSS(=O)(=O)O)N

Canonical SMILES

C1CCC(C1)(CSS(=O)(=O)O)N

13893-12-4

Synonyms

Thiosulfuric acid hydrogen S-[(1-aminocyclopentyl)methyl] ester

Origin of Product

United States

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